Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate
Description
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles with diverse pharmacological applications. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an ethyl carboxylate ester at position 4. Its synthesis often involves cyclocondensation reactions, as demonstrated in the preparation of analogous derivatives using ethyl 3-oxobutanoate and aminopyrazole precursors . Derivatives of this scaffold have been explored for antitumor activity, particularly through kinase inhibition (e.g., CDK2), though substituent variations significantly influence efficacy . The compound’s structural flexibility allows for modifications at positions 2, 5, 6, and 7, enabling tailored physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHHOLYDSIIKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=N2)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Formation via Alkali-Mediated Condensation
The synthesis begins with 3,3-diethoxy ethyl propionate (V) reacting with ethyl formate in the presence of sodium hydride. This step proceeds in dry toluene at 0–5°C for 24 hours, forming a β-ketoester intermediate (IV). The reaction mechanism involves deprotonation of ethyl formate by sodium hydride, followed by nucleophilic attack on the propionate ester (Figure 1).
Reaction Conditions:
Cyclization with 3-Methyl-5-Aminopyrazole
The intermediate IV undergoes cyclization with 3-methyl-5-aminopyrazole (III) in the presence of glacial acetic acid. This step occurs at 10–15°C for 24 hours, yielding the ethyl ester product.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Acid Catalyst | Glacial acetic acid (2.0 equiv) |
| Temperature | 10–15°C |
| Reaction Time | 24 hours |
| Isolated Yield | 79.2% |
Post-reaction workup involves pH adjustment to 8.0, extraction with toluene, and crystallization from ethanol to achieve >98% purity.
Alternative Pathways and Comparative Analysis
Oxidative Approaches
A less common route involves oxidizing 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde using hydrogen peroxide and sodium chlorite at 50°C. Though primarily yielding the carboxylic acid, this method underscores potential alternative intermediates for ester synthesis.
Mechanistic Insights and Spectral Validation
Reaction Mechanism
The alkali-acid tandem catalysis ensures regioselective cyclization (Figure 2). Sodium hydride deprotonates ethyl formate, generating a formyl anion that attacks the propionate ester. Subsequent acid-catalyzed cyclization with the aminopyrazole forms the pyrazolopyrimidine core.
Spectral Characterization
-
1H NMR (400 MHz, CDCl3): δ 9.19 (dd, J = 2.1 Hz, 1H), 8.91 (d, J = 2.1 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 2.54 (s, 3H), 1.42 (t, J = 7.1 Hz, 3H).
-
MS (ESI): m/z = 206 [M + H]+.
Carboxylic Acid (Embodiment 5):
-
1H NMR (400 MHz, DMSO): δ 9.35 (d, J = 1.9 Hz, 1H), 8.80 (d, J = 2.1 Hz, 1H), 2.46 (s, 3H).
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C6 position, where different substituents can be introduced.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, to introduce various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield disubstituted pyrazolo[1,5-A]pyrimidine derivatives with various functional groups at the C2 and C6 positions .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate has been extensively studied for its potential as an antitumor agent and enzyme inhibitor .
- Antitumor Activity : The compound inhibits cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. In vitro studies have shown that it can induce apoptosis in cancer cell lines through cell cycle arrest .
- Enzyme Inhibition : Beyond CDK2, this compound may interact with other enzymes involved in cellular processes, suggesting broader therapeutic potential.
Material Science
Due to its favorable photophysical properties, this compound is utilized in the development of:
- Fluorescent Probes : Its derivatives serve as fluorescent probes in bioimaging applications, enhancing their utility in molecular sensing and diagnostics.
- Organic Light-Emitting Devices (OLEDs) : The compound's unique structure allows for its application in the design of materials for OLEDs, contributing to advancements in display technology.
Biological Studies
The compound's ability to interact with biological macromolecules makes it valuable for:
- Bioimaging : Its fluorescent properties enable visualization of cellular processes, aiding in the study of various biological phenomena .
- Molecular Sensing : It can be used as a tool for detecting specific biomolecules in complex biological systems, facilitating research in biochemistry and molecular biology.
Case Studies
Several studies highlight the efficacy of this compound:
- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited CDK2 activity in various cancer cell lines, leading to reduced proliferation rates and increased apoptosis rates compared to control groups .
- Fluorescent Probes Development : Research has shown that derivatives of this compound can be effectively utilized as fluorescent markers for imaging cellular structures, providing insights into cellular dynamics during drug treatment responses .
- Synthesis Innovations : Novel synthetic methods have been developed to produce this compound more efficiently, paving the way for larger-scale applications in medicinal chemistry and material science .
Mechanism of Action
The mechanism of action of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as CDK2, by binding to their active sites and preventing substrate access . The compound’s photophysical properties also allow it to act as a fluorescent probe, where it can be excited by light and emit fluorescence, aiding in the visualization of intracellular processes .
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations:
- Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 5-CF₃ in tetrazolo derivatives) and nitrile (3-CN) groups enhance antitumor activity by improving target binding .
- Dihydro vs. Aromatic Cores: 4,7-Dihydro derivatives (e.g., triazolo compounds) exhibit altered conformational dynamics, impacting enzyme inhibition .
Key Findings:
- Antitumor Activity: Fluorine and nitrile substituents in pyrazolo[1,5-a]pyrimidines correlate with increased cytotoxicity, as seen in derivatives 178d and 178f .
- Synthesis-Driven Selectivity: Regioselective synthesis of triazolo derivatives under ionic vs. acidic conditions yields distinct dihydro isomers, affecting pharmacokinetic profiles .
- Structural Insights: X-ray data for tetrazolo derivatives (e.g., Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) confirm conformational rigidity, a critical factor in drug design .
Notes:
- Decarboxylation: Hydrolysis of ethyl carboxylates (e.g., 6-COOEt) yields carboxylic acids, which are prone to decarboxylation, limiting shelf life .
- Safety: Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate has documented safety data (GHS-compliant SDS), though substituents like bromine or chloro groups may require specialized handling .
Biological Activity
Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique fused bicyclic structure consisting of a pyrazole ring and a pyrimidine ring. Its molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of approximately 205.21 g/mol. The presence of an ethyl ester group enhances its solubility and reactivity, making it suitable for various chemical modifications and applications in biological research.
The primary mechanism of action for this compound involves its interaction with specific enzymes, particularly cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound inhibits cell cycle progression, which is crucial for tumor growth regulation. This inhibition leads to decreased cell proliferation, making it a candidate for antitumor therapy .
Biological Activities
This compound has been studied for several biological activities:
- Antitumor Activity : The compound has shown promise as an antitumor agent by inhibiting CDK2 activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through cell cycle arrest .
- Enzyme Inhibition : Beyond CDK2, this compound may interact with other enzymes involved in various cellular processes, suggesting broader therapeutic potential in enzymatic inhibition .
- Photophysical Properties : Recent research indicates that derivatives of this compound can serve as fluorescent probes in bioimaging applications, enhancing their utility in material science and molecular sensing .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves cyclocondensation reactions between 3-methyl-5-aminopyrazole and β-dicarbonyl compounds under basic conditions. This synthetic pathway allows for the development of various derivatives with potentially enhanced biological properties.
Q & A
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
- Methodology : Discrepancies in ring puckering or substituent orientation can arise from solvent effects or crystallization conditions. For instance, monoclinic (P21/c) vs. orthorhombic crystal systems may alter dihedral angles. Refinement using SHELXL97 with anisotropic displacement parameters and high-resolution data (Rint < 0.065) minimizes errors . Comparative analysis of multiple derivatives (e.g., trifluoromethyl vs. bromophenyl substituents) identifies trends in steric strain .
Q. What strategies improve the selectivity of pyrazolo[1,5-a]pyrimidine derivatives for kinase targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and QSAR studies guide substituent placement. For example:
- Electron-withdrawing groups (e.g., CF3 at position 5) enhance π-π stacking with hydrophobic kinase pockets .
- Hydrogen-bond donors (e.g., NH2 at position 7) improve interactions with catalytic lysine residues in CDK2 .
Selectivity profiling against off-target kinases (e.g., EGFR, VEGFR2) via kinase inhibition assays reduces toxicity .
Q. How can synthetic byproducts or isomerization during cyclization be mitigated?
- Methodology : Byproducts like O-alkylated isomers (e.g., ethyl 2-hydroxy-7-methyl-3-phenyl vs. 5-methyl derivatives) arise from competing reaction pathways. Strategies include:
- Temperature control : Lower temperatures (60–80°C) favor kinetic products .
- Catalyst screening : Protic acids (e.g., p-TsOH) over Lewis acids minimize side reactions .
- Chromatographic separation : Reverse-phase HPLC with C18 columns resolves isomers using acetonitrile/water gradients .
Q. What role do metal complexes play in enhancing the bioactivity of pyrazolo[1,5-a]pyrimidine ligands?
- Methodology : Copper(II) and zinc(II) complexes of tetrazolo[1,5-a]pyrimidine ligands exhibit DNA groove binding (Kb ~ 10⁵ M⁻¹) and apoptosis induction via ROS generation. Structural characterization (e.g., X-ray diffraction of [Zn(L2)2Cl2]) confirms distorted tetrahedral geometry, while EPR spectra (gǁ = 2.25, g⊥ = 2.05) validate square-planar Cu(II) coordination . In vitro assays (e.g., Annexin V/PI staining) quantify apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
